N6-(2-Aminoethyl)-FAD
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Overview
Description
N6-(2-Aminoethyl)-FAD is a derivative of flavin adenine dinucleotide (FAD), which is a crucial coenzyme involved in various biological redox reactions. This compound is characterized by the presence of an aminoethyl group attached to the N6 position of the adenine moiety. It plays a significant role in biochemical processes, particularly in electron transport chains and enzymatic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N6-(2-Aminoethyl)-FAD typically involves the modification of FAD through a series of chemical reactions. One common method includes the reaction of FAD with 2-aminoethanol under controlled conditions to introduce the aminoethyl group at the N6 position. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes the purification of the final product through techniques such as chromatography to remove any impurities and achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: N6-(2-Aminoethyl)-FAD undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions where it acts as an electron carrier.
Reduction: It can be reduced to its corresponding reduced form, playing a role in redox cycles.
Substitution: The aminoethyl group can undergo substitution reactions with other chemical entities.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N6-(2-Aminoethyl)-FAD has a wide range of applications in scientific research:
Chemistry: Used as a coenzyme in various catalytic reactions.
Biology: Plays a role in cellular respiration and energy production.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders.
Industry: Utilized in the development of biosensors and bioelectronic devices.
Mechanism of Action
The mechanism of action of N6-(2-Aminoethyl)-FAD involves its role as a coenzyme in redox reactions. It facilitates the transfer of electrons between different molecules, thereby participating in the electron transport chain. The molecular targets include various enzymes such as oxidoreductases, which rely on this compound for their catalytic activity.
Comparison with Similar Compounds
Flavin Mononucleotide (FMN): Another flavin derivative involved in redox reactions.
Riboflavin (Vitamin B2): The precursor of FAD and FMN.
N6-(2-Aminoethyl)-FMN: A similar compound with an aminoethyl group attached to FMN.
Uniqueness: N6-(2-Aminoethyl)-FAD is unique due to its specific structural modification, which enhances its electron transfer capabilities and makes it suitable for specialized biochemical applications. Its ability to participate in a wide range of redox reactions sets it apart from other similar compounds.
Properties
Molecular Formula |
C29H38N10O15P2 |
---|---|
Molecular Weight |
828.6 g/mol |
IUPAC Name |
[[(2S,5R)-5-[6-(2-aminoethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate |
InChI |
InChI=1S/C29H38N10O15P2/c1-12-5-14-15(6-13(12)2)38(26-20(35-14)27(45)37-29(46)36-26)7-16(40)21(42)17(41)8-51-55(47,48)54-56(49,50)52-9-18-22(43)23(44)28(53-18)39-11-34-19-24(31-4-3-30)32-10-33-25(19)39/h5-6,10-11,16-18,21-23,28,40-44H,3-4,7-9,30H2,1-2H3,(H,47,48)(H,49,50)(H,31,32,33)(H,37,45,46)/t16-,17-,18-,21-,22?,23?,28+/m0/s1 |
InChI Key |
LKBRRUYMANUILL-ACIPAAFXSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@H](COP(=O)(O)OP(=O)(O)OC[C@H]4C(C([C@@H](O4)N5C=NC6=C(N=CN=C65)NCCN)O)O)O)O)O |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)NCCN)O)O)O)O)O |
Origin of Product |
United States |
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